molecular formula C26H22N2O5S B284772 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B284772
M. Wt: 474.5 g/mol
InChI Key: IRENLNCWNBVNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-5-(2-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been studied for its potential in various scientific research applications. This compound is also known by the chemical name DMHF-Pyrr, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMHF-Pyrr is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. DMHF-Pyrr has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
DMHF-Pyrr has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. DMHF-Pyrr has also been shown to have neuroprotective effects and can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMHF-Pyrr in lab experiments is that it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using DMHF-Pyrr in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on DMHF-Pyrr. One area of research is to further investigate its mechanism of action and how it inhibits cancer cell growth. Another area of research is to optimize its use in cancer treatment and develop new treatments that are more effective and have fewer side effects. Additionally, researchers can investigate the potential of DMHF-Pyrr in other areas, such as neuroprotection and anti-inflammatory effects.
Conclusion
In conclusion, DMHF-Pyrr is a synthetic compound that has been studied for its potential in various scientific research applications. This compound has been synthesized using various methods and has been shown to have anti-cancer and neuroprotective properties. While there are limitations to its use in lab experiments, there are several promising future directions for research on DMHF-Pyrr.

Synthesis Methods

The synthesis of DMHF-Pyrr has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 5-(2-methoxyphenyl)-3-(5-methyl-2-furoyl)-2,4-dioxo-1,3-oxazolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

DMHF-Pyrr has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that DMHF-Pyrr has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S/c1-13-11-14(2)21-19(12-13)34-26(27-21)28-22(16-7-5-6-8-17(16)32-4)20(24(30)25(28)31)23(29)18-10-9-15(3)33-18/h5-12,22,30H,1-4H3

InChI Key

IRENLNCWNBVNGB-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)C4=NC5=C(C=C(C=C5S4)C)C)O

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

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